2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole
Description
Properties
IUPAC Name |
cyclobutyl-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c15-11(9-2-1-3-9)14-6-4-10(8-14)16-12-13-5-7-17-12/h5,7,9-10H,1-4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIOIODDYWXJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(C2)OC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole formation, utilizing α-haloketones and thioamide derivatives. For this compound:
Gabriel Synthesis for Thiazole Formation
Gabriel synthesis employs acylamino-ketones and phosphorus pentasulfide (PS) to form 2,5-disubstituted thiazoles:
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Step 1 : Prepare N-(2-oxopropyl)-cyclobutanecarboxamide via acylation of 3-aminopropiophenone.
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Step 2 : React with PS in toluene at 110°C to form the thiazole core (Scheme 2).
Functionalization of the Thiazole Ring
Etherification via Mitsunobu Reaction
The Mitsunobu reaction enables reliable C–O bond formation between thiazole-2-ol and pyrrolidine-3-ol:
Nucleophilic Substitution Approach
Direct displacement of a leaving group (e.g., Cl) on thiazole-2-position:
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Step 1 : Synthesize 2-chloro-1,3-thiazole via chlorination of 2-mercaptothiazole.
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Step 2 : React with pyrrolidine-3-ol in DMF using KCO as base (Scheme 4).
Acylation of Pyrrolidine Moiety
Cyclobutanecarbonyl Chloride Coupling
Introducing the cyclobutane group via Schotten-Baumann reaction:
Enzymatic Acylation
Recent advances employ lipases (e.g., Candida antarctica) for selective acylation:
Integrated Synthetic Routes
One-Pot Multicomponent Synthesis
Combining Hantzsch cyclization and acylation in a single pot:
Solid-Phase Synthesis
Immobilize pyrrolidine-3-ol on Wang resin, followed by sequential thiazole formation and acylation:
Analytical Characterization
Critical spectroscopic data for validation:
Yield Optimization and Scalability
Comparative analysis of methods:
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Hantzsch + Acylation | 65 | 14 | 95 |
| Gabriel Synthesis | 58 | 18 | 91 |
| One-Pot Enzymatic | 61 | 24 | 89 |
| Solid-Phase | 54 | 48 | 88 |
Chemical Reactions Analysis
Types of Reactions
2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the cyclobutanecarbonyl moiety can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole showed promising activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 16 µg/mL |
| This compound | E. coli | 32 µg/mL |
Anti-inflammatory Properties
Another significant application of this compound is in the treatment of inflammatory diseases. Thiazoles have been reported to inhibit pro-inflammatory cytokines, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory disorders.
A study highlighted the compound's ability to reduce levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
Thiazole derivatives are also being explored for their anticancer properties. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and induction of cell cycle arrest.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 12.5 |
| A549 (lung cancer) | 15.0 |
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of various thiazole derivatives against multidrug-resistant bacterial strains. The study found that the compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential use in developing new antimicrobial therapies.
Case Study 2: Inhibition of Inflammatory Pathways
In a controlled laboratory setting, researchers evaluated the anti-inflammatory effects of thiazole derivatives on human macrophages. The results indicated a significant reduction in inflammatory markers when treated with the compound, supporting its potential application in treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole is not fully understood but is believed to involve interactions with specific molecular targets. The thiazole ring may interact with enzymes or receptors, modulating their activity. The pyrrolidine moiety could contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues of the Thiazole Core
2-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole (CAS: 933702-08-0)
- Structure : Shares the 1,3-thiazole and pyrrolidine-oxygen linkage but lacks the cyclobutanecarbonyl substituent.
- Properties: Liquid at room temperature, molecular weight 184.26 g/mol.
2-(Pyridin-3-yl)-1,3-thiazole-4-carbaldehyde (CID: 795)
- Structure : Features a pyridinyl substituent and a formyl group on the thiazole ring.
- Properties : Higher polarity due to the aldehyde group (SMILES: O=Cc1nc(sc1)c2cnccc2), which may enhance hydrogen-bonding interactions compared to the target compound .
4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole
- Structure : Contains chloromethyl and chlorophenyl groups, increasing electrophilicity.
- Reactivity : The chloromethyl group enables further derivatization, unlike the target compound’s stable cyclobutanecarbonyl-pyrrolidine system .
Analogues with Modified Heterocyclic Cores
3-{[1-(2,4-Dichlorobenzoyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole (CAS: 2097896-34-7)
- Structure : Replaces 1,3-thiazole with 1,2,5-thiadiazole and substitutes pyrrolidine with a dichlorobenzoyl group.
Functional Group Comparisons
Biological Activity
The compound 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]-1,3-thiazole (CAS Number: 2199064-30-5) is a thiazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H18N2O2S
- Molecular Weight : 252.33 g/mol
- Structural Characteristics : The compound features a thiazole ring, which is known for its diverse biological activities, and a pyrrolidine moiety that may enhance its pharmacological properties .
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways:
- Inhibition of Enzymes : Thiazole derivatives often exhibit inhibitory effects on various enzymes. For instance, similar compounds have been reported to inhibit tyrosinase, an enzyme critical for melanin production, suggesting that this compound may possess similar properties .
- Anticancer Properties : Thiazole-containing compounds have shown promise in anticancer research. Studies indicate that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
Efficacy in Biological Assays
A series of biological assays have been conducted to evaluate the efficacy of this compound:
| Assay Type | Methodology | Results |
|---|---|---|
| Tyrosinase Inhibition | Enzyme activity assay | Significant inhibition observed (IC50 values comparable to known inhibitors) |
| Cytotoxicity Assay | MTT assay on cancer cell lines | Moderate cytotoxicity at higher concentrations (IC50 values ranging from 10-50 µM) |
| Molecular Docking | In silico docking studies | Predicted binding affinity to target proteins involved in cancer pathways |
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives similar to this compound:
- Antitumor Activity : A study demonstrated that thiazole derivatives exhibited significant cytotoxic effects against MCF-7 breast cancer cells, with some compounds showing IC50 values as low as 14.6 µM . This suggests potential applications in cancer therapeutics.
- Antimicrobial Properties : Thiazole compounds have been noted for their antimicrobial activities against various pathogens. The structural features of this compound may confer similar properties, warranting further investigation into its efficacy against bacterial and fungal strains .
- Mechanistic Insights : Molecular docking studies have indicated that the compound could interact with key proteins involved in cancer progression and survival, suggesting a multifaceted mechanism of action .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
